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molecular formula C14H9BrF3NO3 B8159553 3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide

3-Bromo-4-hydroxy-N-(4-(trifluoromethoxy)phenyl)benzamide

Cat. No. B8159553
M. Wt: 376.12 g/mol
InChI Key: FFHLMCYEVAYVQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315489B2

Procedure details

SOCl2 (8.41 mL, 115 mmol) was added to a suspension of 3-bromo-4-hydroxybenzoic acid (5 g, 23.04 mmol) in toluene (50 mL) and the RM was stirred at 80° C. for 2.5 h. The solvent was evaporated off under reduced pressure and the residue was dissolved in THF (25 mL). DIPEA (8.05 mL, 46.1 mmol) was added and the RM was cooled to 0° C., treated with a solution of 4-trifluoromethoxyaniline (3.40 mL, 25.3 mmol) in THF (5 mL) and stirred for 1 h. The RM was treated with 4M NaOH (23.04 mL, 92 mmol), heated at 100° C. for 3 h and the solvent was evaporated off under reduced pressure. The residue was treated with aq. HCl (50 mL of 1M), and extracted with TBME/EtOAc (1:1). The combined extracts were washed with sat. aq. NaHCO3 and brine, dried over MgSO4 and the solvent was evaporated off under reduced pressure to give the crude product was purified by flash chromatography (Silica gel column, 100 g, DCM/EtOAc from 0% to 20EtOAc) and crystallized from cyclohexane/DCM to afford the title compound as a beige solid. UPLC-MS (Condition 1) tR=2.70 min, m/z=375.9/377.8 [M+H]+, m/z=374.0/375.9 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.05 (d, J=8.6 Hz, 1H) 7.35 (d, J=8.6 Hz, 2H) 7.80-7.90 (m, 3H) 8.17 (d, J=2.2 Hz, 1H) 10.26 (s, 1H) 11.03 (s, 1H).
Name
Quantity
8.41 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
8.05 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
23.04 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[OH:15])[C:9]([OH:11])=O.CCN(C(C)C)C(C)C.[F:25][C:26]([F:36])([F:35])[O:27][C:28]1[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.C1COCC1>[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[OH:15])[C:9]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([O:27][C:26]([F:25])([F:35])[F:36])=[CH:29][CH:30]=1)=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
8.41 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
8.05 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
23.04 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the RM was stirred at 80° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (25 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the RM was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated at 100° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with aq. HCl (50 mL of 1M)
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME/EtOAc (1:1)
WASH
Type
WASH
Details
The combined extracts were washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (Silica gel column, 100 g, DCM/EtOAc from 0% to 20EtOAc)
CUSTOM
Type
CUSTOM
Details
crystallized from cyclohexane/DCM

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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